molecular formula C8H7FO2 B034865 2-Fluoro-5-methoxybenzaldehyde CAS No. 105728-90-3

2-Fluoro-5-methoxybenzaldehyde

Cat. No. B034865
CAS RN: 105728-90-3
M. Wt: 154.14 g/mol
InChI Key: DKIQXHIAEMGZGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybenzaldehyde (2-FMB) is a synthetic compound that has been used in the synthesis of a variety of different compounds. It has been studied for its potential applications in the pharmaceutical, agricultural, and cosmetic industries, as well as for its potential use in laboratory experiments. It is a colorless solid with a melting point of 117 °C and a boiling point of 280 °C. 2-FMB is also known as this compound or 2-fluoro-5-methoxybenzal.

Scientific Research Applications

  • Synthesis Improvements : A simplified synthetic method of a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been developed, offering reduced costs and environmental impact, and less reliance on concentrated acids in industrial production (Wang Bao-jie, 2006).

  • Fragrance and Medicinal Properties : Methoxybenzaldehydes, a group that includes compounds like 2-Fluoro-5-methoxybenzaldehyde, are known for their refreshing fragrances and medicinal properties. They have potential applications in food, cosmetics, and pharmaceutical industries (A. Kundu & A. Mitra, 2016).

  • Bioimaging Applications : Certain derivatives of fluoro-methoxybenzaldehydes show promise in bioimaging. For instance, specific compounds in this category have been identified as effective for copper ion detection, an important aspect in various biological and environmental applications (Wei Gao et al., 2014).

  • Agricultural and Pharmaceutical Intermediates : The compound has been used in the synthesis of various intermediates for herbicides and pharmaceuticals, demonstrating its versatility in chemical synthesis (Zhou Yu, 2002).

  • Biological Properties Alteration : Fluorine substituents in molecules similar to this compound can significantly alter their biological properties, as evidenced in studies on norepinephrine analogs (K. Kirk et al., 1979).

  • Cryogenic Studies : Cryogenic conditions can lead to structural transformations in similar fluoro-methoxybenzaldehydes, affecting their crystallization and potentially influencing their applications in various chemical processes (G. O. Ildız et al., 2018).

  • Fungal Biosynthesis : A white rot fungus, Bjerkandera adusta, has been shown to produce chlorinated methoxybenzaldehydes, including derivatives similar to this compound, indicating potential for biotechnological applications in synthesizing halogenated aromatic compounds (H. C. Beck et al., 1997; 2000).

  • Anticancer Research : Fluorinated analogues of certain compounds, analogous to this compound, have shown promising anticancer properties in research, underscoring the potential of fluorinated derivatives in medicinal chemistry (N. Lawrence et al., 2003).

Safety and Hazards

2-Fluoro-5-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIQXHIAEMGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370545
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105728-90-3
Record name 2-Fluoro-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105728-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Fluoro-5-methoxybenzaldehyde in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in preparing heterocyclic compounds with potential biological activity. For instance, it acts as a key starting material in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole []. This compound is a significant intermediate in the production of herbicides, highlighting the practical applications of this compound in agricultural chemistry.

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